3-Oxo-N-2-pyridylbutyramide
Overview
Description
3-Oxo-N-2-pyridylbutyramide, also known as N-(2-Pyridyl)-3-oxobutanamide or N-(2-Pyridinyl)-3-oxobutanamide, is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is extensively utilized in scientific research for its multifaceted applications.
Molecular Structure Analysis
The molecular structure of 3-Oxo-N-2-pyridylbutyramide consists of a pyridine ring attached to a butanamide chain with a ketone functional group . The exact structure can be obtained from its MOL file .Scientific Research Applications
Synthesis of N-Heterocycles
This compound serves as a precursor for the synthesis of various N-heterocycles, which are crucial in medicinal chemistry due to their presence in many pharmaceuticals. For example, it can be converted into imidazole and tetrahydropyrimidine derivatives .
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activity against gram-positive bacteria, such as B. subtilis and S. aureus, which could lead to the development of new antibiotics .
Biological Activity Evaluation
Novel derivatives of “3-oxo-N-(pyridin-2-yl)butanamide” have been synthesized and evaluated for their biological activities against specific cell lines, such as immortalized rat hepatic stellate cells (HSC-T6), which is significant for drug discovery efforts .
Chemical Cataloging
The compound is listed in chemical catalogs, indicating its use as a standard or reference material for scientific research, which is essential for comparative studies and quality control .
Csp3-H Oxidation
It is involved in copper-catalyzed synthesis processes, specifically in the oxidation of Csp3-H to synthesize aromatic ketones, a critical reaction in organic synthesis .
Antioxidant and Antitumor Evaluation
The compound has been used as a key precursor in the synthesis of fused and binary heterocyclic compounds with potential antioxidant and antitumor properties, highlighting its role in cancer research .
Each application mentioned above represents a unique field where “3-oxo-N-(pyridin-2-yl)butanamide” plays a significant role. The compound’s versatility in facilitating various chemical reactions and biological evaluations underscores its importance in scientific research.
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from… [Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3… Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl… - MDPI 3-oxo-N-(pyridin-2-yl)butanamide | 1657-28-9 - MilliporeSigma Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl… Synthesis, Antioxidant and Antitumor Evaluation of Fused and Binary…
Safety and Hazards
Specific safety and hazard information for 3-Oxo-N-2-pyridylbutyramide is not available in the search results .
Relevant Papers Several papers were found that may be relevant to 3-Oxo-N-2-pyridylbutyramide. One paper discusses the synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors . Another paper discusses the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives . A third paper discusses the formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
3-oxo-N-pyridin-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)6-9(13)11-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFBSLKZLDZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168011 | |
Record name | 3-Oxo-N-2-pyridylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-N-2-pyridylbutyramide | |
CAS RN |
1657-28-9 | |
Record name | N-(2-Pyridinyl)ketoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-N-2-pyridylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1657-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-N-2-pyridylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-N-2-pyridylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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